![molecular formula C16H14N4 B12553039 5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine CAS No. 144561-07-9](/img/structure/B12553039.png)
5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine is an azo compound characterized by the presence of a diazene functional group within its molecular structure. This compound exhibits chromophoric properties, making it capable of absorbing electromagnetic radiation across various spectra, particularly in the visible range. This characteristic renders it highly suitable for dyeing a wide range of materials .
Preparation Methods
The synthesis of 5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine typically involves an azo coupling reaction. This reaction is carried out between 4-(phenyldiazenyl)benzenediazonium chloride and 8-hydroxyquinoline. The diazonium chloride solution is added dropwise to the 8-hydroxyquinoline solution while maintaining vigorous stirring and cooling . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine has diverse applications in scientific research:
Chemistry: It is used in the synthesis of metal complexes and as a ligand in coordination chemistry.
Biology: The compound’s chromophoric properties make it useful in biological staining and imaging techniques.
Industry: The compound is used in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism by which 5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diazene functional group can participate in electron transfer reactions, influencing the activity of these targets. Additionally, the compound’s ability to form metal complexes can modulate its biological activity .
Comparison with Similar Compounds
5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine can be compared with other azo compounds and quinoline derivatives:
Azo Compounds: Similar compounds include 4-(phenyldiazenyl)aniline and 4-(phenyldiazenyl)benzenediazonium chloride.
Quinoline Derivatives: Compounds like 8-hydroxyquinoline and quinoline yellow are structurally related but have different functional groups and applications.
The uniqueness of this compound lies in its combination of the diazene group with the quinoline moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
144561-07-9 |
|---|---|
Molecular Formula |
C16H14N4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
5-[(4-methylphenyl)diazenyl]quinolin-8-amine |
InChI |
InChI=1S/C16H14N4/c1-11-4-6-12(7-5-11)19-20-15-9-8-14(17)16-13(15)3-2-10-18-16/h2-10H,17H2,1H3 |
InChI Key |
YGGBOXHHKCPKHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)
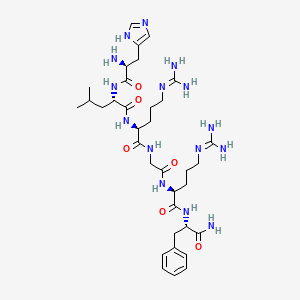
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)
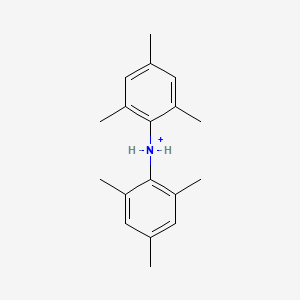
silane](/img/structure/B12552985.png)
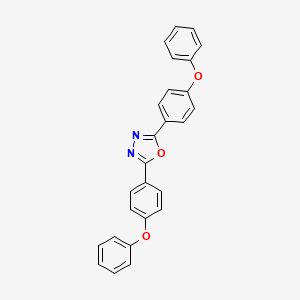
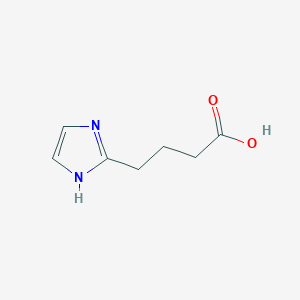
![6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B12553012.png)
![Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl-](/img/structure/B12553013.png)
![6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one](/img/structure/B12553024.png)
![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]-](/img/structure/B12553029.png)
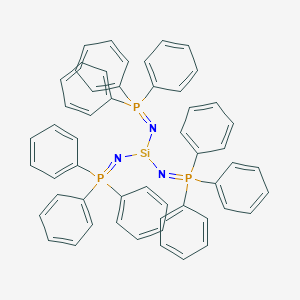
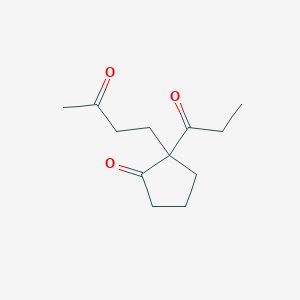
![1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one](/img/structure/B12553043.png)
